![molecular formula C23H19N3O4S B4898142 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, commonly known as BAY-36-7620, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. BAY-36-7620 belongs to the class of compounds known as benzothiazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of BAY-36-7620 is not fully understood, but it is believed to involve the modulation of several key cellular pathways. One proposed mechanism is that BAY-36-7620 can inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the regulation of several cellular processes, including neuronal survival, inflammation, and apoptosis. By inhibiting GSK-3β, BAY-36-7620 may be able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
BAY-36-7620 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective properties. In vitro studies have demonstrated that BAY-36-7620 can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of several neurological disorders. Additionally, BAY-36-7620 has been shown to reduce oxidative stress and protect neurons from damage caused by reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY-36-7620 is its potential therapeutic value in the treatment of neurological disorders. Additionally, BAY-36-7620 is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of BAY-36-7620 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of BAY-36-7620, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of neurological disorders. Additionally, the development of more potent and selective derivatives of BAY-36-7620 may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of BAY-36-7620 involves several steps, starting with the reaction of 2-amino-5-methylbenzothiazole with 2-bromo-4-ethoxy-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride, to yield the final product.
Aplicaciones Científicas De Investigación
BAY-36-7620 has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Several studies have shown that BAY-36-7620 can inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, BAY-36-7620 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are implicated in the pathogenesis of Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-20-11-10-15(13-19(20)26(28)29)22(27)24-18-12-16(9-8-14(18)2)23-25-17-6-4-5-7-21(17)31-23/h4-13H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMZQVFQXECBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.